molecular formula C23H22N2O5 B3975739 N-{2,5-DIMETHOXY-4-[(2-PHENOXYACETYL)AMINO]PHENYL}BENZAMIDE

N-{2,5-DIMETHOXY-4-[(2-PHENOXYACETYL)AMINO]PHENYL}BENZAMIDE

Cat. No.: B3975739
M. Wt: 406.4 g/mol
InChI Key: XFPDBOOYACMTEF-UHFFFAOYSA-N
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Description

N-{2,5-DIMETHOXY-4-[(2-PHENOXYACETYL)AMINO]PHENYL}BENZAMIDE is a complex organic compound belonging to the class of benzamides Benzamides are widely recognized for their diverse applications in medicinal chemistry, industrial processes, and biological research

Properties

IUPAC Name

N-[2,5-dimethoxy-4-[(2-phenoxyacetyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-20-14-19(25-23(27)16-9-5-3-6-10-16)21(29-2)13-18(20)24-22(26)15-30-17-11-7-4-8-12-17/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPDBOOYACMTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)COC2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,5-DIMETHOXY-4-[(2-PHENOXYACETYL)AMINO]PHENYL}BENZAMIDE typically involves the reaction of 2,5-dimethoxyaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction proceeds through nucleophilic substitution, where the amine group of 2,5-dimethoxyaniline attacks the carbonyl carbon of phenoxyacetyl chloride, forming the intermediate phenoxyacetylated product. This intermediate is then coupled with benzoyl chloride under similar conditions to yield the final benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2,5-DIMETHOXY-4-[(2-PHENOXYACETYL)AMINO]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-{2,5-DIMETHOXY-4-[(2-PHENOXYACETYL)AMINO]PHENYL}BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2,5-DIMETHOXY-4-[(2-PHENOXYACETYL)AMINO]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • Phenoxyacetamide derivatives

Uniqueness

N-{2,5-DIMETHOXY-4-[(2-PHENOXYACETYL)AMINO]PHENYL}BENZAMIDE is unique due to its combination of methoxy and phenoxyacetyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity for certain molecular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2,5-DIMETHOXY-4-[(2-PHENOXYACETYL)AMINO]PHENYL}BENZAMIDE
Reactant of Route 2
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N-{2,5-DIMETHOXY-4-[(2-PHENOXYACETYL)AMINO]PHENYL}BENZAMIDE

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